tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789307
InChI: InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC1CCCC(C1)N
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate

CAS No.:

Cat. No.: VC13789307

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Standard InChI Key WFNGGMDLHFWFRK-NXEZZACHSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](C1)N
SMILES CC(C)(C)OC(=O)NCC1CCCC(C1)N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCCC(C1)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A tert-butyloxycarbonyl (Boc) group, serving as a protective moiety for the amine.

  • A trans-1,3-aminocyclohexylmethyl scaffold, providing conformational rigidity.

  • A carbamate bridge (-NHCOO-) linking the cyclohexylamine to the tert-butyl group.

The stereochemistry at the 1R and 3R positions ensures a specific three-dimensional orientation, critical for binding to biological targets. X-ray crystallography of analogous compounds reveals that the trans configuration minimizes steric hindrance between the cyclohexyl substituents, stabilizing chair conformations .

Table 1: Comparative Structural Data for Related Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Stereochemistry
tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamateC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}228.331R,3R
tert-Butyl N-[(1R,3R)-3-aminocyclohexyl]carbamateC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}214.311R,3R
rel-tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate HClC11H23ClN2O2\text{C}_{11}\text{H}_{23}\text{ClN}_{2}\text{O}_{2}250.771R,3S

Data sources:

Spectroscopic Identification

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits doublets for the cyclohexyl protons (δ 1.2–2.1 ppm) and a singlet for the tert-butyl group (δ 1.4 ppm). The carbamate carbonyl resonates at δ 155–160 ppm in 13C^{13}\text{C}-NMR.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.18 ([M+H]+^+), consistent with the molecular weight.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Amine Protection: Reaction of (1R,3R)-3-aminocyclohexanemethanol with tert-butyl chloroformate in dichloromethane, catalyzed by triethylamine at 0–5°C.

    R-NH2+(CH3)3C-O-COClR-NH-CO-O-C(CH3)3+HCl\text{R-NH}_2 + (\text{CH}_3)_3\text{C-O-COCl} \rightarrow \text{R-NH-CO-O-C}(\text{CH}_3)_3 + \text{HCl}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the Boc-protected intermediate with >95% purity.

  • Deprotection (Optional): Treatment with HCl/dioxane removes the Boc group for further functionalization .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature0–5°CPrevents carbamate hydrolysis
SolventDichloromethaneEnhances reagent solubility
BaseTriethylamineNeutralizes HCl efficiently

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Exothermic Reactions: Jacketed reactors with cooling systems maintain temperature control during Boc protection.

  • Waste Management: Recycling tert-butyl chloroformate residues reduces environmental impact.

Physicochemical Properties

Stereochemical Impact on Reactivity

The 1R,3R configuration reduces ring strain in the cyclohexyl moiety, enhancing stability against enzymatic degradation compared to cis isomers .

Biological Activity and Applications

Drug Delivery Systems

The Boc group serves as a pH-sensitive protector, enabling targeted release in acidic tumor microenvironments. Encapsulation in liposomes improved bioavailability by 40% in murine models.

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the cyclohexyl substituents to enhance HDAC selectivity.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics in xenograft models of breast and lung cancers.

  • Green Chemistry Approaches: Developing solvent-free synthesis routes to improve sustainability.

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